2-(4-Fluorophenyl)-2-methylpropanoic acid chemical properties
2-(4-Fluorophenyl)-2-methylpropanoic acid chemical properties
<-2-1_2-_2> ## An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid: Properties, Synthesis, and Analytical Considerations
Executive Summary: 2-(4-Fluorophenyl)-2-methylpropanoic acid is a fluorinated carboxylic acid of significant interest to the chemical and pharmaceutical industries. Its unique structural features—a para-fluorophenyl group, a quaternary α-carbon, and a reactive carboxylic acid moiety—make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and critical safety information tailored for researchers and drug development professionals. The methodologies presented are designed to be self-validating, ensuring scientific rigor and reproducibility.
Chemical Identity and Core Properties
2-(4-Fluorophenyl)-2-methylpropanoic acid is a white to off-white solid compound.[1] The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the electronic properties of the molecule, particularly the acidity of the carboxylic proton. The quaternary carbon at the α-position sterically hinders reactions at this center and prevents epimerization, a critical feature for developing stereochemically stable pharmaceutical agents.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)-2-methylpropanoic acid | [2] |
| CAS Number | 93748-19-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| InChI Key | IOSAIRIBZLAABD-UHFFFAOYSA-N | [2] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to off-white solid | [1] |
| Melting Point | Not explicitly available, solid at room temp. | |
| Boiling Point | 268.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.36 ± 0.10 (Predicted) | [1] |
| Storage Temp. | 2-8°C, Sealed in dry conditions | [1][2] |
Spectroscopic Profile: A Structural Verification Toolkit
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(4-Fluorophenyl)-2-methylpropanoic acid. The following data represent expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methyl groups (CH₃) at the C2 position are equivalent and should appear as a singlet integrating to 6 protons. The aromatic protons on the fluorophenyl ring will appear as a set of two multiplets (or a complex AA'BB' system) due to coupling with each other and with the fluorine atom, each integrating to 2 protons. The carboxylic acid proton (-COOH) will present as a broad singlet at a downfield chemical shift (>10 ppm), the position of which is concentration and solvent dependent.
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¹³C NMR: The carbon spectrum will show characteristic peaks for the quaternary α-carbon, the methyl carbons, the carboxylic carbon, and the distinct carbons of the fluorophenyl ring. The carbon atoms bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the ortho- and meta-protons on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong carbonyl (C=O) stretching peak should appear around 1700 cm⁻¹. Additionally, C-F stretching vibrations will be observed in the fingerprint region, typically between 1100-1300 cm⁻¹.
Synthesis and Purification: From Concept to Pure Compound
The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry, often involving carbonylation or carboxylation strategies.[3]
Retrosynthetic Analysis & Common Synthetic Routes
A logical approach to synthesizing the target molecule involves forming the C-C bond between the quaternary center and the aromatic ring or by constructing the carboxylic acid functionality.
Caption: Retrosynthetic analysis for 2-(4-Fluorophenyl)-2-methylpropanoic acid.
Detailed Experimental Protocol: Synthesis via Alkylation
This protocol describes a common laboratory-scale synthesis starting from 4-fluorophenylacetonitrile. The causality behind this choice is the commercial availability of the starting material and the straightforward nature of the alkylation and hydrolysis steps.
Step 1: Deprotonation and Dialkylation of 4-Fluorophenylacetonitrile
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Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
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Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask, followed by cooling to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic position.
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Substrate Addition: Dissolve 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour.
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Alkylation: Add methyl iodide (MeI, 2.5 equivalents) dropwise. The reaction is exothermic; maintain the temperature below 30°C. Stir at room temperature overnight. Rationale: MeI is a highly reactive methylating agent. An excess ensures complete dialkylation.
Step 2: Hydrolysis of the Dinitrile to Carboxylic Acid
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Quenching: Carefully quench the reaction mixture by the slow addition of water at 0°C.
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Hydrolysis: Add a solution of sodium hydroxide (e.g., 6M aqueous solution) and ethylene glycol. Heat the mixture to reflux (typically >120°C) for 12-24 hours until TLC or HPLC analysis indicates the disappearance of the nitrile intermediate. Rationale: The harsh conditions (high temperature, strong base) are necessary to hydrolyze the sterically hindered tertiary nitrile.
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Workup: Cool the mixture to room temperature and wash with diethyl ether or toluene to remove non-polar impurities.
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Acidification: Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl) at 0°C. The product should precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Validation
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes). The purity and identity of the final compound must be confirmed by the spectroscopic methods detailed in Section 2 and by chromatographic analysis (Section 5). This multi-faceted verification constitutes a self-validating system, ensuring the material meets the required specifications for subsequent research.
Reactivity and Applications in Drug Development
The primary reactive site is the carboxylic acid, which can undergo standard transformations like esterification, amide bond formation (using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol.
Role as a Synthetic Building Block
This molecule is a key intermediate. The fluorophenyl motif is prevalent in pharmaceuticals due to fluorine's ability to block metabolic oxidation, increase binding affinity, and modulate pKa. The gem-dimethyl group provides steric bulk and locks the conformation.
Caption: Key synthetic transformations and applications.
Analytical Methodologies
Rigorous analytical control is essential. The following protocols provide a framework for quality assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method validates the purity of the synthesized compound.
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). For example, start with 30% acetonitrile and ramp to 95% over 15 minutes. Rationale: TFA ensures the carboxylic acid is protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Prep: Dissolve a small amount of the compound in the mobile phase (50:50 acetonitrile/water).
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Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak.
Safety and Handling
As a Senior Application Scientist, safety is paramount. While specific toxicity data for this exact compound is limited, it should be handled with the care afforded to all laboratory chemicals.
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Hazard Statements: Based on related structures, it may cause skin and eye irritation.[4] Ingestion may be harmful.[5]
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Precautionary Measures:
-
Always handle in a well-ventilated area or a chemical fume hood.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
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Avoid inhalation of dust or vapors.[6]
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Store in a cool, dry, tightly sealed container away from incompatible materials like strong oxidizing agents.[6]
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References
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Seayad, A., Jayasree, S., & Chaudhari, R. V. (n.d.). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters - ACS Publications. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3. Retrieved from [Link]
-
PubChem - NIH. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(4-FLUOROPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]
-
PubMed. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Retrieved from [Link]
-
PubMed. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIH. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
-
NIH - PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
Sources
- 1. 2-(4-Fluorophenyl)-2-methylpropanoic acid | 93748-19-7 [chemicalbook.com]
- 2. 2-(4-Fluorophenyl)-2-methylpropanoic acid | 93748-19-7 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
